molecular formula C13H26N2O B4834917 N-(1-propylpiperidin-4-yl)pentanamide

N-(1-propylpiperidin-4-yl)pentanamide

Cat. No.: B4834917
M. Wt: 226.36 g/mol
InChI Key: LJZMPADABIVUQI-UHFFFAOYSA-N
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Description

N-(1-Propylpiperidin-4-yl)pentanamide is a synthetic compound featuring a piperidine ring substituted with a propyl group at the 1-position and a pentanamide moiety at the 4-position. Its structure combines a lipophilic pentanamide chain with a nitrogen-containing piperidine scaffold, a design common in central nervous system (CNS)-targeting drugs, such as opioid analogs .

Properties

IUPAC Name

N-(1-propylpiperidin-4-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-3-5-6-13(16)14-12-7-10-15(9-4-2)11-8-12/h12H,3-11H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZMPADABIVUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1CCN(CC1)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-propylpiperidin-4-yl)pentanamide typically involves the reaction of 1-propylpiperidine with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

  • Dissolve 1-propylpiperidine in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add pentanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-propylpiperidin-4-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the amide group.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of N-(1-propylpiperidin-4-yl)pentylamine.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

N-(1-propylpiperidin-4-yl)pentanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for specific receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-propylpiperidin-4-yl)pentanamide involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity. For example, it may bind to G-protein-coupled receptors (GPCRs) and influence downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Piperidine-Based Analogs

Piperidine derivatives are widely explored for their pharmacological properties. Key comparisons include:

Compound Name Molecular Weight (g/mol) Key Features Pharmacological Activity Toxicity/Cytotoxicity Reference
N-(1-Propylpiperidin-4-yl)pentanamide ~268.4 (calculated) Propyl-piperidine + pentanamide Unknown (structural analog data) Not reported
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]pentanamide 364.5 Piperidine with phenylethyl and phenyl-pentanamide substituents Fentanyl analog (CNS activity) Presumed high (opioid-like)
N-(4-Methoxyphenyl)pentanamide ~221.3 Simplified albendazole derivative; methoxyphenyl + pentanamide Anthelmintic (vs. T. canis) Low cytotoxicity
  • Pentanamide chains are associated with balanced solubility and metabolic stability in analogs like N-(4-methoxyphenyl)pentanamide, which shows favorable logP (~3.2) and synthetic accessibility .

Pentanamide Derivatives with Diverse Scaffolds

Pentanamide moieties are versatile in drug design. Comparisons include:

Compound Name Therapeutic Use Key Properties Toxicity Profile Reference
N-(4-Methoxyphenyl)pentanamide Anthelmintic High TPSA (Topological Polar Surface Area: ~55 Ų), BBB penetration predicted Non-toxic to human cells
N4-Valeroylsulfadiazine (sulfonamide-pentanamide) Antitubercular LogP ~1.8, moderate solubility Not reported
5-(1,2-Dithiolan-3-yl)-N-phenylethyl-pentanamide Antioxidant/Neuroprotective LogP ~4.1 (highly lipophilic) Not reported
  • Functional Differences :
    • Anthelmintic activity : N-(4-methoxyphenyl)pentanamide matches albendazole’s efficacy against T. canis but with lower cytotoxicity (cell viability >90% vs. albendazole’s 50–70% reduction) .
    • CNS targeting : Piperidine-pentanamide hybrids (e.g., fentanyl analogs) leverage BBB permeability, a trait inferred for this compound due to structural similarity .

Pharmacokinetic and Pharmacochemical Comparisons

Drug-Likeness and ADME Profiles

  • Predicted BBB penetration and CYP1A2 inhibition .
  • Piperidine-pentanamide hybrids : Higher molecular weights (>350 g/mol) may reduce oral bioavailability compared to simpler derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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